molecular formula C6F12 B074973 Perfluorohexene-2 CAS No. 1584-00-5

Perfluorohexene-2

Cat. No. B074973
CAS RN: 1584-00-5
M. Wt: 300.04 g/mol
InChI Key: JBDBBTPNNYKSQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Perfluorohexene-2 involves complex chemical processes that yield highly fluorinated products. For instance, the direct fluorination of hydrocarbon precursors in fluorinated solvents by an F2/N2 gas mixture is a common approach for synthesizing perfluorinated compounds like Perfluorohexene-2. This method ensures the incorporation of fluorine atoms into the molecular structure, significantly altering the chemical properties of the original hydrocarbon molecule (Mikeš et al., 2009).

Molecular Structure Analysis

The molecular structure of Perfluorohexene-2, like other perfluorinated compounds, exhibits unique features due to the presence of fluorine atoms. The electron diffraction studies of perfluoro compounds provide insights into their conformation, indicating a structure significantly influenced by the fluorine substitution. These studies reveal detailed geometric parameters, such as bond lengths and angles, that contribute to the understanding of the molecular structure and its impact on physical and chemical properties (Beagley & Pritchard, 1985).

Chemical Reactions and Properties

Perfluorohexene-2 undergoes various chemical reactions, reflecting its reactivity and the influence of the perfluoroalkyl groups. The reactions with nucleophiles and the synthesis of cyclic compounds demonstrate the compound's versatility in forming new chemical structures. For instance, perfluoro-3,4-dimethylhexa-2,4-diene, a related compound, shows efficiency in forming heterocycles and cyclopentadienes, highlighting the reactivity of perfluorinated dienes (Chambers et al., 1991).

Physical Properties Analysis

The physical properties of Perfluorohexene-2 are closely linked to its molecular structure, characterized by high stability and resistance to thermal and chemical degradation. The presence of fluorine atoms contributes to the compound's low refractive index and high glass transition temperature, making it suitable for applications requiring materials with exceptional stability and optical clarity. Studies on perfluorinated polymers derived from similar compounds underline the remarkable thermal stability and optical transparency of these materials (Okamoto & Teng, 2009).

Chemical Properties Analysis

The chemical properties of Perfluorohexene-2 are distinguished by its reactivity towards various chemical agents, including nucleophiles and electrophiles. The compound's interactions with these agents lead to a range of chemical transformations, producing new perfluorinated structures with diverse functionalities. The reactions involving fluoride ions, for example, showcase the compound's ability to participate in complex chemical pathways, resulting in the synthesis of fluorinated dienes and cyclobutenes, among other products (Chambers et al., 1981).

Scientific Research Applications

  • Vacuum Pyrolysis and Ionization Potential Studies : Gomeri et al. (1991) conducted a mass spectrometric study on the vacuum pyrolysis of perfluorohexene-2. They determined the ionization potential (IP) of the perfluoro-2-buten-4-yl radical generated by this process, which is a valuable piece of data in understanding the chemical properties and reactions of perfluorohexene-2 derivatives (Gomeri et al., 1991).

  • Incorporation into Perfluorosulfonic Acid Membranes : Rábago et al. (1994) explored the effects of incorporating fluorocarbon and hydrocarbon surfactants, including perfluorohexene derivatives, into perfluorosulfonic acid (Nafion) membranes. These membranes have applications in chemical sensors, fuel cells, and biomedical sensing. The study focused on how these surfactants improve membrane permeability, a crucial factor in their efficiency and utility (Rábago et al., 1994).

  • Atmospheric Impact Studies : Kopylov et al. (2022) researched the ecological properties of perfluorohexenes, such as C6F12, a related compound to perfluorohexene-2. They studied its atmospheric lifetime and its global warming potential (GWP), providing important insights into the environmental impact of these compounds (Kopylov et al., 2022).

  • Polymer Applications : Okamoto et al. (2016) developed new amorphous perfluoro polymers, including perfluorodioxolane polymers, which can be used as plastic optical fibers and gas separation membranes. These polymers, derived from perfluorohexene-2, have high thermal stability and are useful in automotive and aircraft applications (Okamoto et al., 2016).

  • Reactions with Thionucleophiles : Chen et al. (1985) studied the reactions of perfluoro-3,4-dimethyl-4-ethylhexene-2 (a derivative of perfluorohexene-2) with thionucleophiles. Understanding these reactions contributes to the knowledge of chemical transformations and synthesis involving perfluoroalkyl compounds (Chen et al., 1985).

Safety And Hazards

Perfluorohexene-2 should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented .

properties

IUPAC Name

(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBBTPNNYKSQX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895250
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorohexene-2

CAS RN

67899-37-0
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Gomeri, I Beshenei, ND Kagramanov… - Bulletin of the Academy of …, 1991 - Springer
… From the mass spectra (70 eV) obtained at various temperatures of vacuum pyrolysis (Table 2), we can follow the thermal decomposition of perfluorohexene-2 and the accumulation of …
Number of citations: 2 link.springer.com
L CHEN, J WANG, W WU - Acta Chimica Sinica, 1983 - sioc-journal.cn
3, 4-Bis (trifluoromethyl)-perfluorohexene-(3)(1) reacted with diethylamine to give the 1-N, N-diethylamino-2-pentafluoroethyl-3-trifluoromethyl-perfluoropentene-(1)(2), which was easily …
Number of citations: 8 sioc-journal.cn
AN Chekhlov - Bulletin of the Academy of Sciences of the USSR …, 1991 - Springer
… By analogy with perfluorobutene-l, which decomposes selectively at >950C to form the perfluoroallyl radical [3], we chose perfluorohexene-2 as a source of perfluoro-l-methylailyl radical…
Number of citations: 5 link.springer.com
GO Karpov, MV Bermeshev, IL Borisov, SR Sterlin… - Polymer, 2018 - Elsevier
… Fluorine containing alkenes (perfluorohexene-1 was 85% purity (15% perfluorohexene-2 and perfluorohexene-3) were purchased from ZAO NPO PiM-Invest and used as received. …
Number of citations: 29 www.sciencedirect.com
A Battais, B Boutevin, Y Pietrasanta - Journal of Fluorine Chemistry, 1979 - Elsevier
… Ainsi, a partir du telomere (IX ; n=3) on obtient un m&ange de perfluorohexene 2 et 3 cis dans les proportions respectives 30/70. A partir du tblomere (IX ; n=4) on obtient un mElange de …
Number of citations: 25 www.sciencedirect.com
TJ Baker, RG Tonkyn, CJ Thompson, MK Dunlap… - Journal of Quantitative …, 2023 - Elsevier
We report the construction of a database of quantitative infrared spectra specifically targeting volatile fluorocarbon gases that may be emitted during thermal treatment of per- and …
Number of citations: 5 www.sciencedirect.com
SR Sterlin, VA Grinberg - Russian Journal of Electrochemistry, 2010 - Springer
… It is obvious that the PDF, generated during the electrolysis, catalyzes the radical chlorination of iso perfluorohexene 2; the conjugated radical addition of Cl2 and the PDF to this olefin, …
Number of citations: 2 link.springer.com
ND Kagramanov, SR Sterlin, AA Tyutyunov - Online journal “Fluorine … - notes.fluorine1.ru
This report presents the ionic series of mass spectra of polyoxaperfluoroalkanes, as well as their derivatives with terminal halide atoms. In comparison with ionic series of linear …
Number of citations: 0 notes.fluorine1.ru
A Battais, B Boutevin, P Moreau - Journal of Fluorine Chemistry, 1979 - Elsevier
Lísomérisation de perfluoroalcènes-1 de formule R F CFCF 2 (R F =-C 4 F 9 ,-C 5 F 11 ,-C 6 -F 13 ,-C 7 F 15 ) par l'ion fluorure a été étudiée en milieu polaire DMF ou DMSO. Cette …
Number of citations: 17 www.sciencedirect.com
НД Каграманов, CР Стерлин… - Online journal “Fluorine …, 2023 - ru.notes.fluorine1.ru
В сообщении представлены ионные серии масс-спектров полиоксаперфторалканов, а также их производных с терминальными атомами галогенидов. По сравнению с …
Number of citations: 1 ru.notes.fluorine1.ru

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